An In-depth Technical Guide to 2-Cyclohexyl-3-methylphenol: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 2-Cyclohexyl-3-methylphenol: Synthesis, Characterization, and Potential Applications
This guide provides a comprehensive technical overview of 2-Cyclohexyl-3-methylphenol, a substituted phenol of interest to researchers and professionals in drug development and chemical synthesis. We will delve into its chemical structure, synthesis, spectroscopic characterization, and potential applications, grounding our discussion in established chemical principles and relevant scientific literature.
Introduction: Understanding the Molecular Architecture
2-Cyclohexyl-3-methylphenol is an organic compound featuring a phenol ring substituted with a cyclohexyl group at position 2 and a methyl group at position 3. This unique arrangement of a bulky, non-polar cyclohexyl group ortho to the hydroxyl function, and a methyl group meta to it, imparts specific steric and electronic properties that influence its reactivity and potential biological activity.
The strategic placement of these substituents can impact the acidity of the phenolic proton, the electron density of the aromatic ring, and the molecule's overall lipophilicity. These factors are critical in determining its utility as a chemical intermediate and its potential interactions with biological systems.
Caption: Chemical structure of 2-Cyclohexyl-3-methylphenol.
Synthesis of 2-Cyclohexyl-3-methylphenol: A Mechanistic Approach
The most logical and established method for the synthesis of 2-Cyclohexyl-3-methylphenol is the Friedel-Crafts alkylation of m-cresol with cyclohexene, utilizing an acid catalyst.[1][2] This electrophilic aromatic substitution reaction proceeds through the formation of a cyclohexyl carbocation, which then attacks the electron-rich aromatic ring of m-cresol.
The Underlying Chemistry: Friedel-Crafts Alkylation
The reaction is initiated by the protonation of cyclohexene by the acid catalyst (e.g., perchloric acid or p-toluenesulfonic acid) to generate a secondary cyclohexyl carbocation.[1][2] This carbocation acts as the electrophile. The hydroxyl and methyl groups of m-cresol are ortho, para-directing activators. The incoming electrophile will preferentially substitute at the positions ortho and para to these groups. Given the positions of the hydroxyl (position 1) and methyl (position 3) groups, the possible substitution sites are positions 2, 4, and 6. The formation of 2-Cyclohexyl-3-methylphenol indicates a substitution ortho to the hydroxyl group.
Caption: Simplified mechanism of Friedel-Crafts alkylation for the synthesis of 2-Cyclohexyl-3-methylphenol.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a representative procedure adapted from literature methods for the alkylation of cresols with cyclohexene.[1][2]
Materials:
-
m-Cresol
-
Cyclohexene
-
Perchloric acid (70%) or p-Toluenesulfonic acid
-
Toluene (solvent)
-
Sodium bicarbonate solution (5%)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)
Procedure:
-
Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a thermometer.
-
Charging Reactants: The flask is charged with m-cresol and the acid catalyst (e.g., 5% by weight of m-cresol).[1] The mixture is heated to the desired reaction temperature (e.g., 130-140°C).[1][2]
-
Addition of Alkylating Agent: Cyclohexene is added dropwise to the stirred reaction mixture over a period of 2 hours.[1] A molar ratio of m-cresol to cyclohexene of 4:1 to 8:1 is recommended to minimize polysubstitution.[1][3]
-
Reaction Monitoring: After the addition is complete, the reaction mixture is stirred for an additional 2 hours at the same temperature.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is cooled to room temperature and diluted with toluene. The organic layer is washed with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure 2-Cyclohexyl-3-methylphenol.
Caption: Experimental workflow for the synthesis of 2-Cyclohexyl-3-methylphenol.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons: The three protons on the phenyl ring are expected to appear as multiplets in the range of δ 6.5-7.2 ppm.
-
Phenolic Proton: A broad singlet corresponding to the hydroxyl proton is anticipated between δ 4.5-5.5 ppm, the exact shift being dependent on concentration and solvent.
-
Cyclohexyl Protons: The protons of the cyclohexyl ring will likely appear as a series of complex multiplets in the upfield region, approximately between δ 1.2-2.5 ppm. The methine proton attached to the aromatic ring would be the most downfield of this group.
-
Methyl Protons: A sharp singlet for the methyl group protons is expected around δ 2.2-2.4 ppm.
¹³C NMR Spectroscopy (Predicted)
-
Aromatic Carbons: The carbon atoms of the phenyl ring are expected to resonate in the region of δ 115-160 ppm. The carbon bearing the hydroxyl group will be the most downfield.
-
Cyclohexyl Carbons: The signals for the cyclohexyl carbons are predicted to be in the range of δ 25-45 ppm.
-
Methyl Carbon: The methyl carbon should give a signal around δ 20 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group of a phenol.[5]
-
C-H Stretch (Aromatic): Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Aliphatic C-H stretching from the cyclohexyl and methyl groups will appear just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Aromatic ring C=C stretching will result in absorptions around 1600 and 1450 cm⁻¹.
-
C-O Stretch: The C-O stretching of the phenol will likely be observed in the 1200-1260 cm⁻¹ region.
Mass Spectrometry (Predicted)
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 190, corresponding to the molecular weight of C₁₃H₁₈O.
-
Fragmentation Pattern: Common fragmentation pathways for phenols include the loss of a hydrogen atom to form a stable phenoxy radical, and cleavage of the alkyl substituent. For 2-Cyclohexyl-3-methylphenol, fragmentation of the cyclohexyl ring is expected.
Potential Applications and Biological Activity
Alkylated phenols are a commercially important class of compounds with diverse applications.[6][7] While specific data for 2-Cyclohexyl-3-methylphenol is limited, its structural features suggest potential utility in several areas.
Industrial Applications
-
Antioxidants: Sterically hindered phenols, such as those with a bulky group ortho to the hydroxyl, are widely used as antioxidants in plastics, rubbers, and lubricating oils.[6] The cyclohexyl group in the 2-position could provide the necessary steric hindrance to make 2-Cyclohexyl-3-methylphenol an effective radical scavenger.
-
Resin and Polymer Synthesis: Phenolic compounds are key monomers in the production of phenolic resins (e.g., novolacs and resols).[8] The reactivity of the aromatic ring of 2-Cyclohexyl-3-methylphenol makes it a potential candidate for incorporation into polymer backbones to modify their properties.
-
Chemical Intermediate: It can serve as a precursor for the synthesis of more complex molecules, including dyes, fragrances, and specialty chemicals.[9]
Biological and Pharmacological Potential
The biological activities of substituted phenols are an active area of research. While specific studies on 2-Cyclohexyl-3-methylphenol are scarce, the known effects of related cresol and cyclohexylphenol derivatives provide some insights.
-
Antimicrobial and Antifungal Activity: Cresols and other alkylphenols are known to possess antimicrobial properties.[10]
-
Endocrine Disruption: It is important to note that some alkylphenols have been identified as potential endocrine-disrupting compounds.[11] Any potential application of 2-Cyclohexyl-3-methylphenol would require thorough toxicological evaluation.
-
Toxicity: Cresols, in general, can be irritating to the skin, eyes, and respiratory system.[12] The toxicological profile of 2-Cyclohexyl-3-methylphenol has not been extensively studied, but it should be handled with appropriate safety precautions.
Safety and Handling
As with all chemicals, 2-Cyclohexyl-3-methylphenol should be handled in a well-ventilated laboratory, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Based on the data for related compounds, it may cause skin and eye irritation.[13] In case of contact, the affected area should be flushed with copious amounts of water.
Conclusion
2-Cyclohexyl-3-methylphenol is a molecule with interesting structural features that suggest potential applications in materials science and as a chemical intermediate. Its synthesis via Friedel-Crafts alkylation of m-cresol is a well-established chemical transformation. While a comprehensive characterization and toxicological evaluation of this specific isomer are still needed, the existing knowledge on related alkylated phenols provides a strong foundation for future research and development. This guide has provided a detailed overview of the current understanding of this compound, from its synthesis to its potential uses, to aid researchers in their scientific endeavors.
References
- Saha, M., Basak, P. K., & Saha, S. K. (2011). Optimization of process conditions for catalytic alkylation of isomeric cresols with cyclohexene. Journal of Scientific & Industrial Research, 70(9), 773-777.
- Saha, M., Basak, P. K., & Saha, S. K. (2011). Optimization of process conditions for catalytic alkylation of isomeric cresols with cyclohexene.
- Smolecule. (2023, August 15). 3-Cyclohexylphenol.
- PubChem. (n.d.). 4-Cyclohexylphenol.
- Copping, L. G. (1969). Cyclohexyl phenols. U.S.
- LookChem. (n.d.). Cas 1131-60-8,4-Cyclohexylphenol.
- Saha, M., Basak, P. K., & Saha, S. K. (2008). Alkylation of Cresols with Cyclohexene in the Presence of p-Toluenesulphonic Acid. Bangladesh Journal of Scientific and Industrial Research, 43(2), 275-280.
- ChemicalBook. (n.d.). 2-CYCLOHEXYL-5-METHYLPHENOL synthesis.
- Saha, M., Basak, P. K., Saha, S. K., & Ashaduzzaman, M. (2001). Alkylation of m-cresol with cycloalcohols in the presence of sulphuric acid. Bangladesh Journal of Scientific and Industrial Research, 36(1-4), 109-114.
- Bayer AG. (1990). Preparation of 4-methyl-2-cyclohexylphenol. U.S.
- NextSDS. (n.d.).
- Camps, F., Coll, J., Messeguer, A., & Pericàs, M. A. (2011). Acid catalyzed alkylation of phenols with cyclohexene.
- ChemicalBook. (n.d.). 4-Cyclohexylphenol(1131-60-8) 1H NMR spectrum.
- TCI AMERICA. (n.d.). 2-Cyclohexyl-5-methylphenol.
- TCI Deutschland GmbH. (n.d.). 2-Cyclohexyl-5-methylphenol.
- Dow Chemical Co. (1933). Method for manufacture of cyclohexylphenols. U.S.
- AChemBlock. (2026, March 5). 2-Cyclohexyl-5-methylphenol 95%.
- CymitQuimica. (n.d.). 2-Cyclohexyl-5-methylphenol.
- Coronado, J. M., Gutiérrez-Rubio, S., Moreno, I., Serrano, D. P., & Shamzhy, M. (2021). Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts.
- PubChem. (n.d.). 2-Cyclohexyl-p-cresol.
- Horváth, E., Csenki, Z., & Győri, J. (2021). Effect of cresol isomers on reproduction and gene expression in Daphnia magna. Environmental Science and Pollution Research, 28(1), 534-544.
- Google Patents. (n.d.).
- ChemicalBook. (2025, July 16). 2-CYCLOHEXYL-5-METHYLPHENOL.
- Elmore, S. A., Horvath, G., & Johnson, J. D. (2011). Carcinogenesis Studies of Cresols in Rats and Mice.
- Hajipour, A. R., & Karimi, H. (2014). Hexagonal zirconium phosphate nanoparticles as an efficient and recyclable catalyst for selective solvent-free alkylation of phenol with cyclohexanol.
- LookChem. (n.d.). 2-Cyclohexyl-4-methylphenol.
- Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Cresols.
- Chemical Synthesis Database. (2025, May 20). 4-cyclohexyl-3-methyl-2-butanone.
- Cheméo. (n.d.). Chemical Properties of Phenol, 2-cyclohexyl- (CAS 119-42-6).
- Texaco Chemical Company. (1993). Alkylphenol synthesis using heteropoly acid catalysts. U.S.
- Garg Lab - UCLA. (n.d.).
- Sigma-Aldrich. (n.d.). 4-(((3-cyclohexyl-5-mercapto-4h-1,2,4-triazol-4-yl)imino)methyl)phenol.
- PubChemLite. (n.d.). Phenol, cyclohexyl-3(or 4)-methyl- (C13H18O).
- Escola, J. M., et al. (2019). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry, 21(18), 5028-5037.
- National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Cresols - NCBI Bookshelf.
- LibreTexts. (2021, August 15). 17.11 Spectroscopy of Alcohols and Phenols.
- Organic Chemistry Ir And Nmr Che
- Li, Y., et al. (2025, September 21). Unraveling p-Cresol: from biosynthesis to biological and biochemical activities. Frontiers in Microbiology, 16.
- Thermo Fisher Scientific. (n.d.).
- Vinipul Chemicals Pvt. Ltd. (2025, July 29). Phenol for Resin and Plastic Production – High Purity.
Sources
- 1. scispace.com [scispace.com]
- 2. distantreader.org [distantreader.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-Cyclohexylphenol | C12H16O | CID 14327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. US3205271A - Cyclohexyl phenols - Google Patents [patents.google.com]
- 7. Cas 1131-60-8,4-Cyclohexylphenol | lookchem [lookchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Buy 3-Cyclohexylphenol | 1943-95-9 [smolecule.com]
- 10. researchgate.net [researchgate.net]
- 11. 2-Cyclohexyl-p-cresol | C13H18O | CID 74134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. 2-Cyclohexyl-4-methylphenol|lookchem [lookchem.com]
